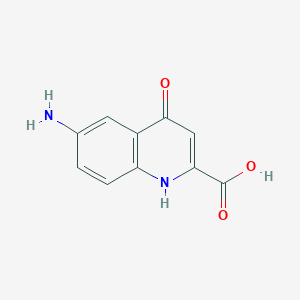

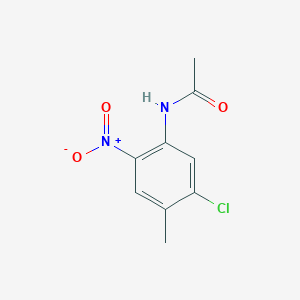

![molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8](/img/structure/B112999.png)

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

説明

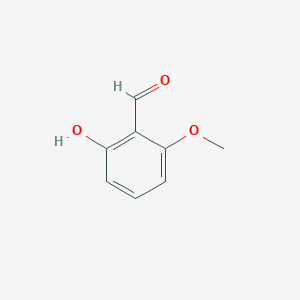

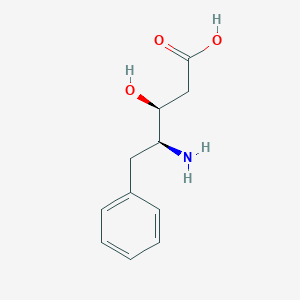

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .科学的研究の応用

-

Anti-inflammatory Applications

- Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Protein Kinase B (PKB or Akt) Inhibition

- Application Summary : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been found to be potent and orally bioavailable inhibitors of PKB . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is frequently deregulated in cancer .

- Methods of Application : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

-

- Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antioxidant activities .

- Methods of Application : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

-

Targeted Kinase Inhibitors (TKIs)

- Application Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .

- Methods of Application : These compounds were developed as more potent and effective targeted kinase inhibitors (TKIs) .

- Results : The results of this research are not specified in the source .

-

- Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antiviral activities .

- Methods of Application : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

-

- Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antifungal activities .

- Methods of Application : The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466926 | |

| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate | |

CAS RN |

769951-32-8 | |

| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。